N-(3-Chloropropyl)dibenzylamine hydrochloride
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Overview
Description
N-(3-Chloropropyl)dibenzylamine hydrochloride is a chemical compound with the molecular formula C17H20ClN·HCl and a molecular weight of 310.266 g/mol . It is commonly used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloropropyl)dibenzylamine hydrochloride typically involves the reaction of dibenzylamine with 3-chloropropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloropropyl)dibenzylamine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted amines, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
N-(3-Chloropropyl)dibenzylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents
Mechanism of Action
The mechanism of action of N-(3-Chloropropyl)dibenzylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloropropyl)dibutylamine: Similar in structure but with different alkyl groups, leading to variations in reactivity and applications.
Dibenzylamine: Lacks the chloropropyl group, resulting in different chemical properties and uses.
Uniqueness
N-(3-Chloropropyl)dibenzylamine hydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry .
Properties
CAS No. |
3161-50-0 |
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Molecular Formula |
C17H21Cl2N |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
dibenzyl(3-chloropropyl)azanium;chloride |
InChI |
InChI=1S/C17H20ClN.ClH/c18-12-7-13-19(14-16-8-3-1-4-9-16)15-17-10-5-2-6-11-17;/h1-6,8-11H,7,12-15H2;1H |
InChI Key |
HDLKMQJBVYZUHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C[NH+](CCCCl)CC2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
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